- Preparation of substituted 1H-imidazo[4,5-b]pyridin-2(3H)-ones and their use as GluN2B receptor modulators, World Intellectual Property Organization, , ,

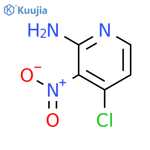

Cas no 942947-95-7 (5-bromo-4-chloro-3-nitro-pyridin-2-amine)

942947-95-7 structure

상품 이름:5-bromo-4-chloro-3-nitro-pyridin-2-amine

CAS 번호:942947-95-7

MF:C5H3BrClN3O2

메가와트:252.453218698502

MDL:MFCD11110693

CID:69616

PubChem ID:45480236

5-bromo-4-chloro-3-nitro-pyridin-2-amine 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Amino-5-bromo-4-chloro-3-nitropyridine

- 5-Bromo-4-chloro-3-nitro-2-pyridinamine

- 5-Bromo-4-chloro-3-nitropyridin-2-amine

- 5-BROMO-4-CHLORO-3-NITRO-PYRIDIN-2-YLAMINE

- PubChem19503

- BLGCPXIDEMLKMS-UHFFFAOYSA-N

- PB28233

- EN000414

- AM804585

- BC004449

- ST2416405

- AB0027792

- W9670

- 947A957

- 5-BROMO-4-CHLORO-3-NITRO-2-PYRIDINA

- 5-Bromo-4-chloro-3-nitro-2-pyridinamine (ACI)

- 5-bromo-4-chloro-3-nitro-pyridin-2-amine

- 942947-95-7

- DB-002094

- CS-0019371

- AKOS015854980

- DTXSID70670259

- MFCD11110693

- J-507907

- DS-12763

- AKOS025395613

- SY097004

- EN300-137053

- SCHEMBL208151

-

- MDL: MFCD11110693

- 인치: 1S/C5H3BrClN3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9)

- InChIKey: BLGCPXIDEMLKMS-UHFFFAOYSA-N

- 미소: [O-][N+](C1C(N)=NC=C(Br)C=1Cl)=O

계산된 속성

- 정밀분자량: 250.91000

- 동위원소 질량: 250.91

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 4

- 중원자 수량: 12

- 회전 가능한 화학 키 수량: 0

- 복잡도: 188

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 상호 변형 이기종 수량: 2

- 표면전하: 0

- 토폴로지 분자 극성 표면적: 84.7

- 소수점 매개변수 계산 참조값(XlogP): 2.2

실험적 성질

- 밀도: 2.020

- 비등점: 338.37 °C at 760 mmHg

- 플래시 포인트: 338.37 °C at 760 mmHg

- 굴절률: 1.689

- PSA: 84.73000

- LogP: 3.09230

5-bromo-4-chloro-3-nitro-pyridin-2-amine 보안 정보

- 신호어:Warning

- 피해 선언: H315-H319-H335

- 경고성 성명: P261-P305+P351+P338

- 저장 조건:Keep in dark place,Inert atmosphere,2-8°C

5-bromo-4-chloro-3-nitro-pyridin-2-amine 세관 데이터

- 세관 번호:2933399090

- 세관 데이터:

중국 세관 번호:

2933399090개요:

2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

5-bromo-4-chloro-3-nitro-pyridin-2-amine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-137053-5.0g |

5-bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 5.0g |

$206.0 | 2023-02-15 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A53490-1g |

5-Bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 97% | 1g |

¥136.0 | 2023-09-08 | |

| eNovation Chemicals LLC | D495202-10G |

5-bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 97% | 10g |

$130 | 2024-05-23 | |

| Enamine | EN300-137053-2.5g |

5-bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 2.5g |

$113.0 | 2023-02-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1089076-5g |

5-Bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 97% | 5g |

¥633.00 | 2024-04-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SX043-5g |

5-bromo-4-chloro-3-nitro-pyridin-2-amine |

942947-95-7 | 97% | 5g |

1007.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SX043-200mg |

5-bromo-4-chloro-3-nitro-pyridin-2-amine |

942947-95-7 | 97% | 200mg |

111.0CNY | 2021-08-04 | |

| eNovation Chemicals LLC | D495202-5G |

5-bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 97% | 5g |

$95 | 2024-05-23 | |

| abcr | AB443821-25 g |

2-Amino-5-bromo-4-chloro-3-nitropyridine; . |

942947-95-7 | 25g |

€746.40 | 2023-04-22 | ||

| Enamine | EN300-137053-0.1g |

5-bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 0.1g |

$48.0 | 2023-02-15 |

5-bromo-4-chloro-3-nitro-pyridin-2-amine 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 1 h, 80 °C

참조

합성 방법 2

합성 방법 3

반응 조건

1.1 Reagents: Sulfuric acid Solvents: Water ; < 10 °C; 15 min, 5 - 10 °C; 55 °C

1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7

참조

- Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate, Journal of Medicinal Chemistry, 2010, 53(14), 5213-5228

합성 방법 4

반응 조건

1.1 Reagents: Sulfuric acid Solvents: Water ; rt; 2.5 h, 40 °C; 40 °C → rt

1.2 Reagents: Water ; neutralized, cooled

1.2 Reagents: Water ; neutralized, cooled

참조

- 2-Phenyl-3H-imidazo[4,5-b]pyridine derivatives as inhibitors or mammalian tyrosine kinase ROR1 activity and their preparation, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 1 h, 80 °C

참조

- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia, Journal of Medicinal Chemistry, 2012, 55(20), 8721-8734

합성 방법 6

반응 조건

1.1 Reagents: Sulfuric acid , Nitric acid ; 0 °C → 55 °C; 1 h, 55 °C

1.2 Reagents: Sodium hydroxide ; pH 7

1.2 Reagents: Sodium hydroxide ; pH 7

참조

- Imidazopyridine derivative and pharmaceutical composition comprising same as active ingredient, Korea, , ,

합성 방법 7

반응 조건

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 1 h, 80 °C

참조

- Preparation of imidazopyridines as inhibitors of aurora kinase and/or FLT3, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건

1.1 Reagents: Sulfuric acid ; -5 °C

1.2 Reagents: Fuming nitric acid ; 5 min, < 0 °C; 2 h, 0 °C → 50 °C; 1 h, 50 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Ammonia ; pH 7.3

1.2 Reagents: Fuming nitric acid ; 5 min, < 0 °C; 2 h, 0 °C → 50 °C; 1 h, 50 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Ammonia ; pH 7.3

참조

- Discovery and analgesic evaluation of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a novel potent D-amino acid oxidase inhibitor, European Journal of Medicinal Chemistry, 2016, 117, 19-32

합성 방법 9

반응 조건

1.1 Reagents: Sulfuric acid Solvents: Water ; 15 min, -10 °C

1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled

1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled

참조

- Preparation of imidazopyridines as enzyme inhibitors, especially Aurora kinase inhibitors, for treating cell proliferative diseases, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → 55 °C; 1 h, 55 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

참조

- Preparation of imidazopyridine derivative as protein kinase inhibitors, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건

1.1 Reagents: Sulfuric acid ; rt; 2.5 h, 40 °C

참조

- 2-Phenylimidazo[4,5-B]pyridin-7-amine derivatives used as inhibitors of mammalian tyrosine kinase ROR1 activity and their preparation, United States, , ,

5-bromo-4-chloro-3-nitro-pyridin-2-amine Raw materials

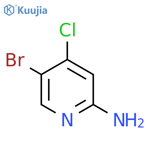

- 5-Bromo-4-chloropyridin-2-amine

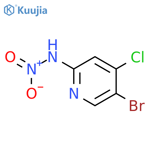

- 2-Amino-4-chloro-3-nitropyridine

- 2-Pyridinamine, 5-bromo-4-chloro-N-nitro-

5-bromo-4-chloro-3-nitro-pyridin-2-amine Preparation Products

5-bromo-4-chloro-3-nitro-pyridin-2-amine 관련 문헌

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

942947-95-7 (5-bromo-4-chloro-3-nitro-pyridin-2-amine) 관련 제품

- 1261779-89-8(4'-Chloromethyl-2,3,3'-trifluorobiphenyl)

- 392248-26-9(4-benzyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide)

- 2229579-19-3(ethyl 4-(prop-2-enoyl)piperidine-1-carboxylate)

- 58197-06-1(2-(pyridin-2-yl)acetic acid lithium salt)

- 2108995-07-7(1-[3,4-Dihydro-6,7-dimethoxy-1-(2-thienyl)-2(1H)-isoquinolinyl]-2-propen-1-one)

- 2413864-22-7(tert-butyl (1R,7S)-7-hydroxy-2-oxa-5-azabicyclo2.2.1heptane-5-carboxylate)

- 946287-90-7(4-methyl-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)

- 2228999-88-8(2-bromo-1-(4-cyclopropylphenyl)ethan-1-ol)

- 1861873-17-7(1-(Butan-2-yl)-4-hydroxycyclohexane-1-carboxylic acid)

- 1251322-24-3(1-(pyridin-2-yl)ethane-1-sulfonyl chloride)

추천 공급업체

Amadis Chemical Company Limited

(CAS:942947-95-7)5-bromo-4-chloro-3-nitro-pyridin-2-amine

순결:99%/99%

재다:25g/100g

가격 ($):222.0/743.0